

Spectroscopic Profile of 2-Dimethylamino-6-fluorobenzonitrile: A Technical Overview

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Compound of Interest

Compound Name: 2-Dimethylamino-6-fluorobenzonitrile

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This technical guide provides an overview of the available spectral data for the compound **2-Dimethylamino-6-fluorobenzonitrile** (CAS No. 96994-73-9). Despite a comprehensive search of publicly available databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule is not readily available. This document summarizes the predicted data and outlines the general experimental protocols for acquiring such spectra.

Predicted Mass Spectrometry Data

While experimental mass spectra are not published, predicted fragmentation patterns and adducts can provide valuable information for mass spectrometry analysis. The following table summarizes the predicted collision cross-section data for various adducts of **2-Dimethylamino-6-fluorobenzonitrile**.^[1] This data is useful for identifying the compound in complex mixtures via high-resolution mass spectrometry.

| Adduct | m/z | Predicted CCS (Å ²) |
|-----------------------------------|-----------|---------------------------------|
| [M+H] ⁺ | 165.08226 | 132.2 |
| [M+Na] ⁺ | 187.06420 | 142.6 |
| [M-H] ⁻ | 163.06770 | 135.9 |
| [M+NH ₄] ⁺ | 182.10880 | 151.5 |
| [M+K] ⁺ | 203.03814 | 140.7 |
| [M] ⁺ | 164.07443 | 127.1 |
| [M] ⁻ | 164.07553 | 127.1 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. These methodologies are standard in the structural elucidation of organic molecules and would be applicable to **2-Dimethylamino-6-fluorobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing would involve Fourier transformation, phase correction, and baseline correction. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The IR spectrum would be recorded over a typical range of 4000-400 cm⁻¹. The data would reveal the presence of key functional groups, such as the nitrile (C≡N) stretch, C-F stretch, aromatic C-H and C=C stretches, and the C-N stretch of the dimethylamino group.

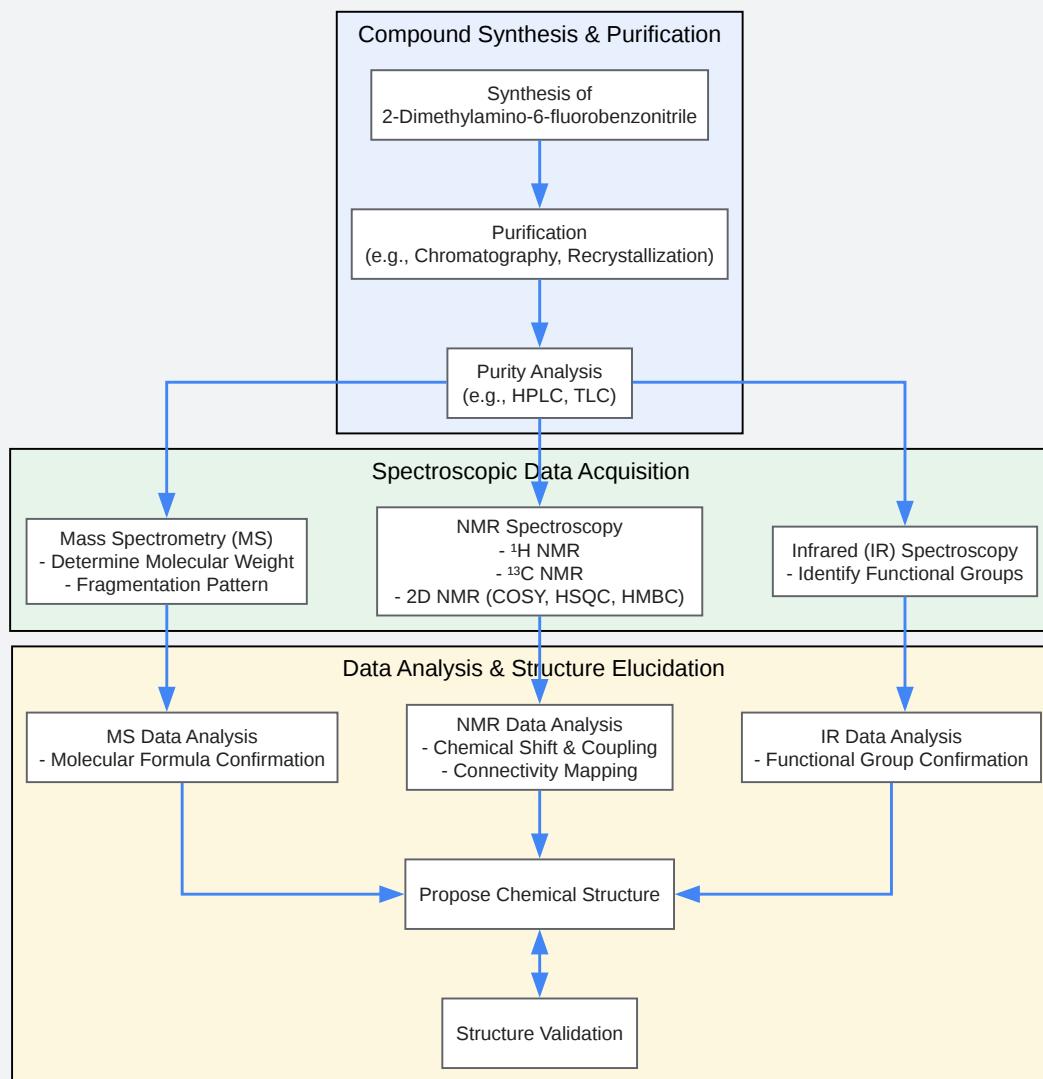
Mass Spectrometry (MS)

- Electron Ionization (EI)-MS: For a volatile compound, a direct insertion probe or a GC-MS interface would be used. The sample would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting mass-to-charge ratios of the fragments would be analyzed to determine the molecular weight and fragmentation pattern.
- Electrospray Ionization (ESI)-MS: For less volatile compounds or for softer ionization, ESI-MS would be employed. The sample, dissolved in a suitable solvent, would be sprayed into the mass spectrometer, generating protonated ($[M+H]^+$) or other adduct ions. This technique is particularly useful for confirming the molecular weight.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel or uncharacterized chemical compound.

Logical Workflow for Spectroscopic Analysis

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References

- 1. PubChemLite - 96994-73-9 (C9H9FN2) [pubchemlite.lcsb.uni.lu]
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